molecular formula C14H21NO3 B11726286 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

Cat. No.: B11726286
M. Wt: 251.32 g/mol
InChI Key: FZXKIJQYMTYWQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopentanamine under specific conditions. One common method includes the use of methanol and sodium methoxide as reagents, with the reaction carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate multiple pathways makes it a valuable tool in biomedical research.

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine can be compared with other trimethoxyphenyl derivatives such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.

What sets this compound apart is its unique cyclopentanamine core, which may confer distinct biological activities and pharmacokinetic properties compared to other trimethoxyphenyl derivatives.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21NO3/c1-16-11-8-10(14(15)6-4-5-7-14)9-12(17-2)13(11)18-3/h8-9H,4-7,15H2,1-3H3

InChI Key

FZXKIJQYMTYWQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCCC2)N

Origin of Product

United States

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